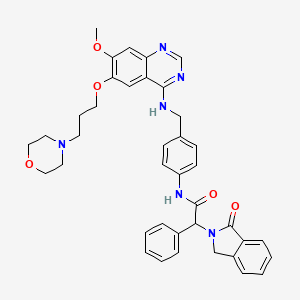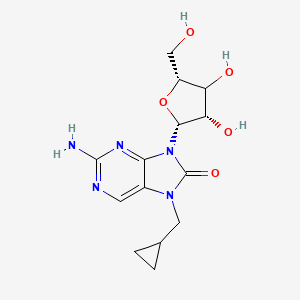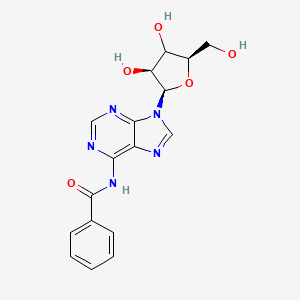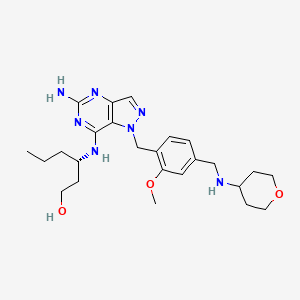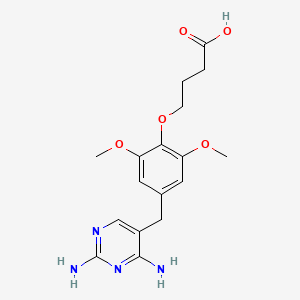
Trimethoprim propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoprim propanoic acid is a synthetic compound derived from trimethoprim, an antibiotic primarily used to treat bacterial infections. Trimethoprim itself is a dihydrofolate reductase inhibitor, which prevents the conversion of dihydrofolic acid into tetrahydrofolic acid, leading to bacterial cell death. The addition of a propanoic acid moiety to trimethoprim aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim propanoic acid involves the esterification of trimethoprim with propanoic acid. This can be achieved through a condensation reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of trimethoprim and propanoic acid in the presence of a catalyst, followed by purification using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Trimethoprim propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Trimethoprim propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the bioavailability of trimethoprim in biological systems.
Medicine: Explored as a potential prodrug to improve the pharmacokinetic properties of trimethoprim, making it more effective in treating bacterial infections.
Industry: Utilized in the development of new antibiotics with improved solubility and stability.
作用機序
The mechanism of action of trimethoprim propanoic acid involves the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By preventing the formation of tetrahydrofolic acid, the compound disrupts the synthesis of bacterial DNA and RNA, leading to cell death. The propanoic acid moiety enhances the compound’s solubility, allowing for better absorption and distribution in the body.
類似化合物との比較
Trimethoprim: The parent compound, primarily used as an antibiotic.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial activity.
Pyrimethamine: Another dihydrofolate reductase inhibitor used to treat parasitic infections.
Uniqueness: Trimethoprim propanoic acid stands out due to its enhanced solubility and bioavailability compared to trimethoprim. The addition of the propanoic acid moiety allows for better absorption and distribution, potentially leading to more effective treatment outcomes.
特性
分子式 |
C17H22N4O5 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21) |
InChIキー |
GMBNQAVADXFXRF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)
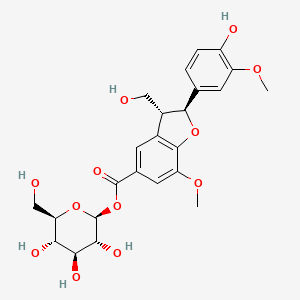
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
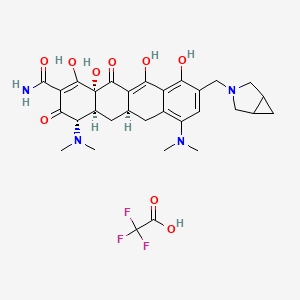
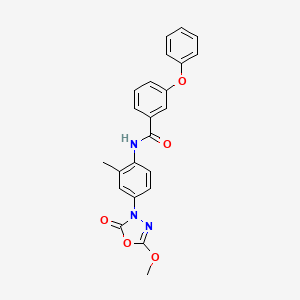
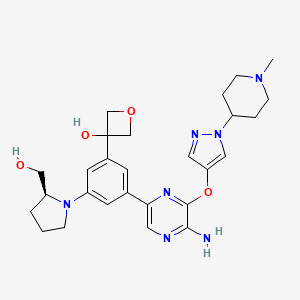


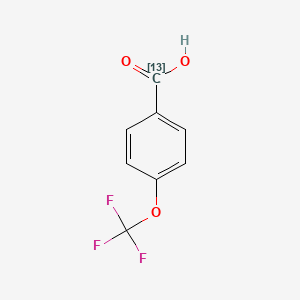
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
